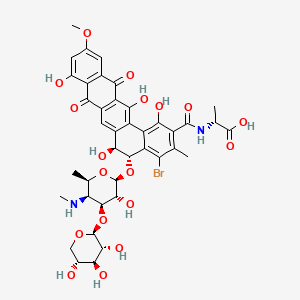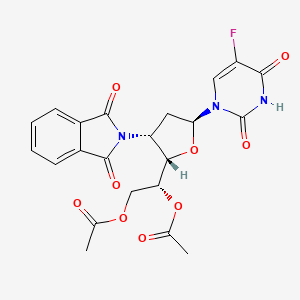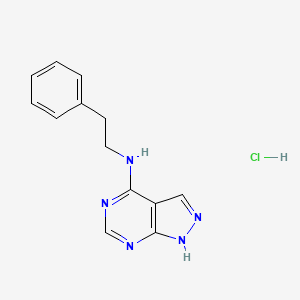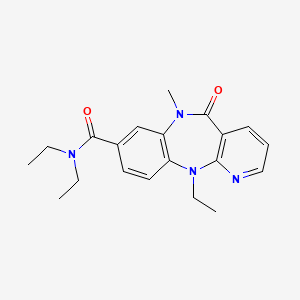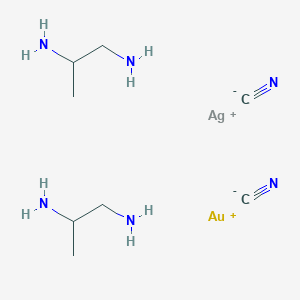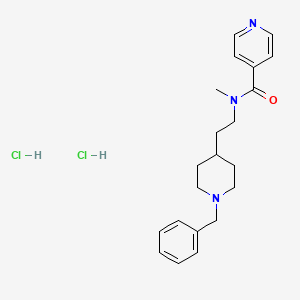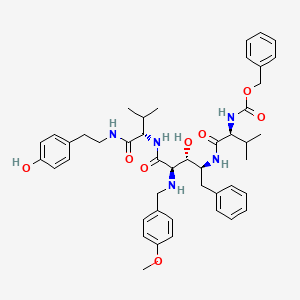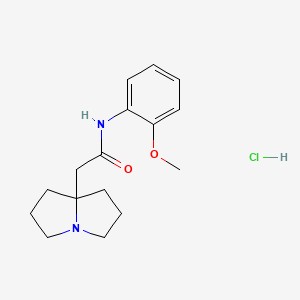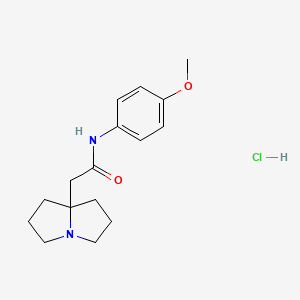
trans-Pulegol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Pulegol: is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O . It is a stereoisomer of pulegol and is known for its characteristic minty aroma. This compound is found naturally in various essential oils and is used in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Pulegol can be synthesized through the hydrogenation of pulegone, a process that involves the reduction of the carbon-carbon double bond in pulegone. This reaction typically uses a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of pulegone. The process involves the use of a continuous flow reactor where pulegone is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yields and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: trans-Pulegol undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Pulegone, menthone.
Reduction: Menthol.
Substitution: Various substituted pulegol derivatives.
Scientific Research Applications
trans-Pulegol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-Pulegol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
cis-Pulegol: Another stereoisomer of pulegol with similar chemical properties but different spatial arrangement.
Menthol: A reduction product of trans-Pulegol with a similar minty aroma but different chemical structure.
Pulegone: The precursor to this compound, which has a ketone functional group instead of an alcohol.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
18649-91-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
JGVWYJDASSSGEK-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)[C@@H](C1)O |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


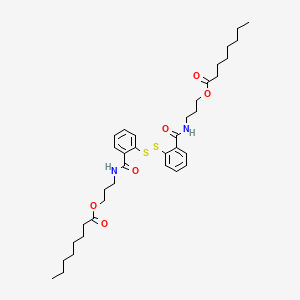
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
